2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine
Description
Properties
IUPAC Name |
2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5,12H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLMGZLKACUGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259409 | |
| Record name | 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890094-00-5 | |
| Record name | 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890094-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes via Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) serves as a cornerstone for introducing amine and cyclohexyl groups onto the pyrimidine ring. A two-step approach derived from CN103554036B involves:
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Substitution at Position 4 : Reacting 2-chloro-4-methylthio-pyrimidine with cyclohexylamine in the presence of a polar solvent (e.g., methanol) and a base (e.g., sodium hydroxide). The methylthio group acts as a leaving group, yielding 2-chloro-4-N-cyclohexylpyrimidine .
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Amine Introduction at Position 5 : Subsequent amination at position 5 is achieved using ammonia or ammonium hydroxide under elevated temperatures (80–100°C). This step often requires catalytic agents such as copper(I) iodide to enhance reactivity .
Key Challenges : Competing reactions at position 2 due to the chlorine atom’s lability can lead to byproducts like 2,4-disubstituted isomers. Patent CN103554036B reports yields of 68–72% for analogous substitutions, with purification challenges arising from polar byproducts .
Chlorination Using Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is widely employed for introducing chlorine atoms into pyrimidine systems. CN113754592A details a method where 4-N-cyclohexylpyrimidine-4,5-diamine undergoes chlorination at position 2 using POCl₃ under reflux (105°C for 6 hours) . The process includes:
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Quenching with Ethanol : To safely neutralize excess POCl₃ and prevent hydrolysis of the product .
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Dispersant Addition : Organic solvents like tetrahydrofuran (THF) improve product isolation by reducing solubility, achieving a recovery rate of 75–82% .
Optimization Insight : A molar ratio of 1:10 (substrate:POCl₃) ensures complete chlorination, while lower ratios result in residual hydroxyl groups .
Cyclocondensation Approaches
Ring-forming strategies offer an alternative route, as exemplified in CN1467206A . A three-step cyclocondensation process involves:
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Salt Formation : Reacting malononitrile with methanol and hydrogen chloride to form dimethyl propylene diimine dihydrochloride.
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Cyanamide Reaction : Introducing a cyano group to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
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Condensation : Catalytic cyclization with chlorinated intermediates yields 2-chloro-4,6-dimethoxypyrimidine, which can be further functionalized with cyclohexylamine .
Adaptation for Target Compound : Replacing methoxy groups with cyclohexylamine and amines requires sequential substitutions under controlled pH (6–7) to prevent over-alkylation .
Comparative Analysis of Methodologies
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| NAS (CN103554036B) | 68–72% | High regioselectivity | Byproduct purification challenges |
| POCl₃ Chlorination (CN113754592A) | 75–82% | Scalability, recyclable reagents | High POCl₃ consumption |
| Cyclocondensation (CN1467206 |
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while oxidation reactions can produce N-oxides .
Scientific Research Applications
2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor antagonists, it can block the binding of natural ligands, leading to altered cellular responses .
Comparison with Similar Compounds
Structural and Electronic Differences
- Cyclohexyl vs. Methyl (CAS 17587-95-0): The cyclohexyl group in the target compound significantly increases steric bulk and lipophilicity compared to the methyl group in 2-chloro-N⁴-methylpyrimidine-4,5-diamine. This may reduce aqueous solubility but improve interaction with hydrophobic binding pockets .
- Cyclohexyl vs. Cyclopentyl (CAS 877661-61-5): Cyclohexyl’s larger ring size (C₆H₁₁ vs. C₅H₉) provides greater conformational flexibility and lipophilicity, which could enhance pharmacokinetic properties .
Biological Activity
Chemical Identity and Structure
2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine, with the CAS number 890094-00-5, is a pyrimidine derivative notable for its potential biological activities. The compound features a chlorinated pyrimidine ring substituted with a cyclohexyl group and two amine functionalities, which contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been studied for their ability to inhibit the growth of various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | 64 |
| 2-Chloro-N-phenylacetamide | Candida albicans | 128 | 512 |
| 3-Bromo-6-isopropyl-pyridazine | E. coli | 16 | 32 |
Case Study: Antifungal Activity
A study evaluating the antifungal potential of related compounds demonstrated that derivatives similar to this compound inhibited biofilm formation in fluconazole-resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) for these compounds ranged from 128 to 256 µg/mL, showcasing their potential in overcoming drug resistance in clinical settings .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial cells. The mechanism may involve:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes critical for microbial survival.
- Disruption of Membrane Integrity : Affecting the permeability of microbial cell membranes.
Further studies are needed to elucidate the precise pathways through which this compound exerts its effects.
Anticancer Properties
Emerging research has highlighted the anticancer potential of pyrimidine derivatives. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro.
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 |
| Pyrimidine derivative X | HeLa (Cervical Cancer) | 10 |
| Pyrimidine derivative Y | A549 (Lung Cancer) | 20 |
Case Study: Inhibition of Tumor Growth
In a recent study, a pyrimidine analog was shown to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways. This suggests that structural modifications in pyrimidines can significantly enhance their anticancer efficacy.
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine?
The synthesis typically involves chlorination of a pyrimidine precursor followed by cyclohexylamine substitution. A standard method uses phosphorus oxychloride (POCl₃) as the chlorinating agent under reflux conditions (80–100°C for 6–8 hours). The intermediate is then quenched with cyclohexylamine in an alcoholic solvent (e.g., ethanol) to introduce the cyclohexyl group. Key optimization parameters include:
- Temperature control : Excess heat may lead to over-chlorination or decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Stoichiometry : A 1:1.2 molar ratio of precursor to POCl₃ improves yield .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Avoids side reactions |
| Reaction Time | 6–8 hours | Maximizes conversion |
| POCl₃ Equivalents | 1.2–1.5 | Prevents under-chlorination |
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic pyrimidine protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 242.1).
- X-ray Crystallography : Resolves stereochemical ambiguities (see advanced questions) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, in related pyrimidine-diamine derivatives:
- Bond length analysis : C-Cl bonds average 1.73 Å, confirming sp² hybridization.
- Hydrogen bonding : N-H⋯N interactions stabilize the crystal lattice (distance: 2.89–3.12 Å).
- R-factor refinement : A low R-factor (<0.05) ensures data reliability .
| Crystallographic Parameter | Value (Example) | Significance |
|---|---|---|
| Space Group | P2₁/c | Symmetry class |
| Data-to-Parameter Ratio | 17.7 | Model robustness |
| R-factor | 0.037 | Data accuracy |
Q. How do structural modifications (e.g., cyclohexyl vs. cyclopentyl substituents) affect physicochemical properties?
Cycloalkyl groups influence solubility and steric hindrance:
- Cyclohexyl : Enhances lipophilicity (logP increases by ~0.5 vs. cyclopentyl).
- Cyclopentyl : Reduces steric bulk, improving binding to flat enzyme active sites (e.g., kinase inhibitors). Computational modeling (e.g., DFT calculations) predicts energy minima for substituent conformers .
Q. How to address contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Assay conditions : Varying pH or temperature alters enzyme inhibition (e.g., IC₅₀ shifts by 20% at pH 7.4 vs. 6.8).
- Compound purity : HPLC purity >98% minimizes off-target effects.
- Cell-line specificity : Activity in HeLa cells may not translate to primary cultures. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding poses in enzymes (e.g., kinase ATP-binding pockets).
- Molecular Dynamics (MD) : Simulates ligand-receptor stability over 100 ns trajectories.
- QSAR Models : Correlate substituent electronegativity (e.g., Cl at position 2) with inhibitory potency .
Data Contradiction Analysis
Q. Why do solubility measurements vary significantly in literature?
- Solvent polarity : DMSO solubilizes the compound (>10 mg/mL), while aqueous buffers (<0.1 mg/mL) precipitate it.
- Measurement techniques : Nephelometry vs. HPLC-UV yield differing results due to aggregation artifacts. Standardize protocols using USP guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
